molecular formula C21H15ClFN3O2 B2462512 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902962-82-7

1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2462512
CAS No.: 902962-82-7
M. Wt: 395.82
InChI Key: MVYQFXGFFIBUJN-UHFFFAOYSA-N
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Description

The compound 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a synthetically designed molecule based on the privileged pyrimidine pharmacophore, a heterocyclic system of paramount importance in medicinal chemistry . The pyrimidine core is a fundamental building block in nucleic acids and is present in a wide range of bioactive molecules, making it a highly versatile scaffold for the development of novel therapeutic agents . Its core structure is analogous to pyrido[2,3-b]pyrazine derivatives, which are recognized as potent small-molecule inhibitors that can target key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) . The strategic incorporation of 4-chlorophenyl and 4-fluorophenyl methyl groups suggests potential for high affinity and selectivity towards specific protein targets, a design principle observed in other receptor antagonists featuring chlorophenyl-substituted nitrogen heterocycles . This compound is offered exclusively for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies in oncology, and the investigation of new mechanisms of action for erlotinib-resistant cancers .

Properties

CAS No.

902962-82-7

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.82

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2

InChI Key

MVYQFXGFFIBUJN-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is C20H16ClF N2O2, with a molecular weight of approximately 395.8 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with chlorophenyl and fluorophenyl substituents that enhance its chemical properties and biological activity.

Property Value
Molecular FormulaC20H16ClF N2O2
Molecular Weight395.8 g/mol
Structural FeaturesPyrido[2,3-d]pyrimidine core with halogenated phenyl groups

The precise mechanisms of action for 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione remain largely unexplored due to limited data. However, it is suggested that similar compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities through interactions with specific molecular targets such as enzymes or receptors.

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Antitumor Activity : The compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : It has shown promise in modulating inflammatory responses by inhibiting enzymes associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrido[2,3-d]pyrimidine derivatives similar to our compound of interest:

  • Antibacterial Studies : Research demonstrated that derivatives with similar structures exhibited significant antibacterial properties against strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and K562) revealed that certain derivatives displayed enhanced cytotoxicity compared to their analogs . For instance, a related compound demonstrated an IC50 value of 53.02 µM against gastric adenocarcinoma cells .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that certain pyrido[2,3-d]pyrimidines can inhibit acetylcholinesterase (AChE) and urease activities, indicating their potential in treating neurodegenerative diseases and gastrointestinal disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione:

Compound Name Structural Features Unique Aspects
1-[2-Acetamido-6-(3,4-dimethoxyphenyl)pyrido(3,2-d)pyrimidine]Acetamido groupPotential antiviral activity against hepatitis C
3-(4-Chlorophenyl)-1-(2-fluorophenyl)pyrido(2,3-d)pyrimidineDifferent substitution patternExplored for similar therapeutic effects
Pyrido(3,2-D)pyrimidinesVaried substitutionsBroad applications in medicinal chemistry

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of MIF2 Tautomerase : A study demonstrated that derivatives similar to this compound showed inhibitory effects on MIF2 tautomerase activity with IC50 values in the low micromolar range (e.g., 7.2 μM). This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the phenyl groups or the pyrimidine core can significantly affect potency and selectivity:

  • Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity, as seen in comparative studies with other pyrimidine derivatives.

Case Studies

Several studies have provided insights into the biological activity of similar compounds:

Thieno[2,3-d]pyrimidine Derivatives

A focused collection revealed that thieno[2,3-d]pyrimidine derivatives exhibited potent inhibition against MIF2 with varying IC50 values depending on structural modifications.

Pyrimidinone Derivatives

Research highlighted that pyrimidinone compounds demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.

Compound NameStructureBiological ActivityIC50 (μM)
This CompoundStructureAnticancer (MIF2 Inhibition)7.2
Thieno[2,3-d]pyrimidine DerivativeStructureAntimicrobial15
Pyrimidinone DerivativeStructureAnticancer (DNA Synthesis Inhibition)11

Comparison with Similar Compounds

5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine

  • Substituents: Methyl group at position 5, methyl(3,4,5-trimethoxyphenyl)amino group at position 4.
  • Activity : Targets DHFR with high selectivity, demonstrating antitumor and antiparasitic activity .
  • Comparison: Unlike the target compound, this analog contains a polar trimethoxyphenylamino group, which may enhance solubility but reduce membrane permeability. The absence of halogenated benzyl groups in this derivative suggests differences in target specificity.

1-Ethyl-6-(5-fluoro-2-hydroxybenzoyl)pyrido[2,3-d]pyrimidine-2,4-dione

  • Substituents : Ethyl group at position 1, 5-fluoro-2-hydroxybenzoyl group at position 5.
  • Activity : Exhibits antiproliferative activity against breast cancer cell lines (unpublished data, cited in ).
  • This structural difference likely alters binding kinetics to kinase or folate-related targets.

2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one (isomeric to pyrido[2,3-d]pyrimidine).
  • Substituents : 3-Fluoro-4-methoxyphenyl at position 2, tetrahydropyridinyl at position 6.
  • Comparison: The isomeric pyrido[1,2-a]pyrimidinone core and methoxy-fluoro substitution pattern may confer distinct pharmacokinetic profiles compared to the target compound’s pyrido[2,3-d]pyrimidine core.

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

  • Core Structure : Dihydropyrimidine-2-thione (saturated pyrimidine ring).
  • Substituents : 4-Chlorophenyl at position 1, methyl groups at positions 4 and 6.
  • Activity : Demonstrates calcium channel blocking, antihypertensive, and antibacterial properties .

Key Findings

Core Structure Impact : Pyrido[2,3-d]pyrimidine derivatives generally exhibit stronger antiproliferative activity than dihydropyrimidines due to aromatic conjugation and planar geometry, which favor intercalation or enzyme inhibition .

Substituent Positioning: Substituents at positions 1 and 3 (as in the target compound) may optimize steric interactions with hydrophobic enzyme pockets, whereas polar groups at positions 5 or 6 (e.g., trimethoxyphenylamino) enhance solubility but reduce bioavailability .

Preparation Methods

Microwave-Assisted Synthesis (Method A)

Under microwave irradiation, the reaction achieves rapid cyclization at elevated temperatures. Typical conditions involve heating the reactants at 100–120°C for 10–15 minutes in aqueous media. This method reduces reaction times from hours to minutes while maintaining yields above 80% for analogous pyrido[2,3-d]pyrimidine derivatives.

Diammonium Hydrogen Phosphate (DAHP)-Catalyzed Synthesis (Method B)

Using 10 mol% DAHP as a catalyst in water, this eco-friendly method proceeds at room temperature. The reaction completes within 2–4 hours, yielding 75–85% of the target core structure. DAHP enhances the nucleophilicity of aminouracil, facilitating efficient cyclization.

Table 1: Comparison of One-Pot Methods

Method Conditions Time Yield Environmental Impact
A Microwave, 120°C 15 min 80–85% Moderate (energy use)
B DAHP, RT 4 hr 75–80% Low (aqueous, catalyst reuse)

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction offers an alternative route, starting with 6-aminouracil derivatives. Condensation with ethoxymethylenemalonic ester followed by thermal cyclization at 250°C forms the bicyclic core. Subsequent alkylation as described in Section 2 completes the synthesis. While this method achieves high regiochemical control, the high-temperature step limits scalability.

Comparative Analysis of Synthetic Routes

Table 3: Method Evaluation

Parameter One-Pot Stepwise Alkylation Gould-Jacobs
Yield 75–85% 50–60% 60–70%
Scalability High Moderate Low
Green Metrics Excellent (Method B) Poor (DMF use) Poor (high energy)
Purification Complexity Low High Moderate

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione?

The synthesis typically involves multi-step protocols:

  • Core Formation : Construct the pyrido[2,3-d]pyrimidine-2,4-dione core via cyclization of aminopyridine derivatives with carbonylating agents under reflux conditions.
  • Substituent Introduction : Attach the 4-chlorobenzyl and 4-fluorobenzyl groups using nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halides).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure compound.
  • Validation : Confirm purity via HPLC (≥98%) and structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments.
  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity.
  • Mass Analysis : HRMS or ESI-MS to confirm molecular ion peaks and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous 3D structural elucidation, if crystallizable .

Q. What safety protocols are essential during handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers at –20°C, away from oxidizers.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity during benzyl group attachment.
  • Reaction Design : Apply ICReDD’s integrated computational-experimental framework to screen solvent effects (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh3_3)4_4) .
  • Machine Learning : Train models on similar pyridopyrimidine syntheses to predict optimal reaction conditions (temperature, time) and reduce trial-and-error experimentation .

Q. How can contradictory biological activity data for structural analogs be resolved?

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase inhibition assays).
  • Purity Reassessment : Verify compound integrity via LC-MS to rule out degradation products.
  • SAR Analysis : Compare analogs with varied substituents (e.g., 4-chloro vs. 4-fluoro) to identify pharmacophore requirements. For example, fluorinated analogs may enhance lipophilicity and target binding .

Q. What experimental design strategies maximize yield in scaled-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature: 80–120°C, catalyst loading: 2–5 mol%).
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., solvent polarity and reaction time) to identify global maxima in yield.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How does the substitution pattern influence the compound’s pharmacokinetic properties?

  • Lipophilicity : LogP calculations (e.g., via ChemDraw) show the 4-fluorobenzyl group increases membrane permeability compared to bulkier substituents.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorine’s electron-withdrawing effect may reduce oxidative metabolism.
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and correlate with computational predictions (e.g., COSMO-RS) .

Q. What strategies validate target engagement in biological studies?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) for the compound and its target protein.
  • Mutagenesis : Engineer point mutations in the putative binding site (e.g., kinase ATP pocket) to disrupt interaction and confirm specificity .

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